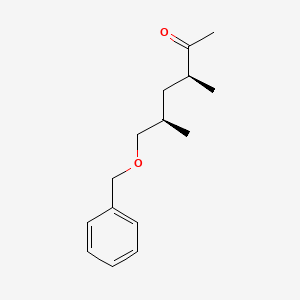
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one is an organic compound with a complex structure that includes a benzyloxy group and two methyl groups attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of functional groups, followed by selective reactions to introduce the benzyloxy and methyl groups in the desired positions. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the stereochemistry of the molecule play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,3S,5R)-3-Isopropyl-5-methylcyclohexanol: This compound shares a similar stereochemistry but has different functional groups and a cyclohexanol backbone.
(3R,5R)-Carbapenam-3-carboxylic acid: This compound has a similar stereochemistry but belongs to the β-lactam family of antibiotics.
Uniqueness
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its benzyloxy group, in particular, provides unique reactivity and binding characteristics that are not found in the similar compounds listed above .
Properties
CAS No. |
922523-28-2 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3S,5R)-3,5-dimethyl-6-phenylmethoxyhexan-2-one |
InChI |
InChI=1S/C15H22O2/c1-12(9-13(2)14(3)16)10-17-11-15-7-5-4-6-8-15/h4-8,12-13H,9-11H2,1-3H3/t12-,13+/m1/s1 |
InChI Key |
VFWIXFOZQPNLTQ-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C)C(=O)C)COCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC(C)C(=O)C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


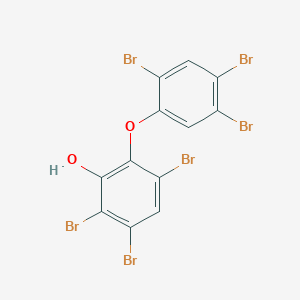
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
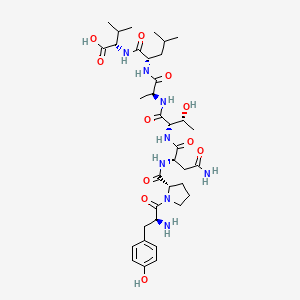
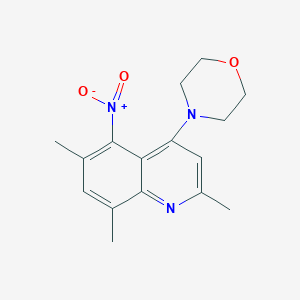

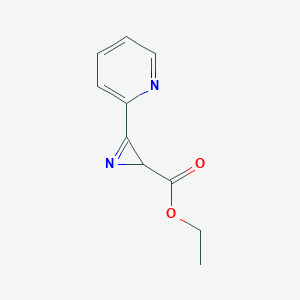

![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)

![benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate](/img/structure/B14179293.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
